methyl 4-{[(4-tert-butylphenyl)carbonyl]amino}-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-{[(4-tert-butylphenyl)carbonyl]amino}-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyclohexyl ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-tert-butylphenyl)carbonyl]amino}-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the trifluoromethyl group and the cyclohexyl ring. The tert-butylphenylcarbonyl group is then added through a series of reactions involving amide bond formation and esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-tert-butylphenyl)carbonyl]amino}-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Methyl 4-{[(4-tert-butylphenyl)carbonyl]amino}-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical potential.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-tert-butylphenyl)carbonyl]amino}-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the cyclohexyl and pyrrole rings provide structural stability. The compound may inhibit or activate specific pathways, depending on its binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(4-methylphenyl)carbonyl]amino}-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 4-{[(4-tert-butylphenyl)carbonyl]amino}-1-cyclohexyl-2-methyl-5-oxo-4-(methyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The presence of the trifluoromethyl group in methyl 4-{[(4-tert-butylphenyl)carbonyl]amino}-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C25H31F3N2O4 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 4-[(4-tert-butylbenzoyl)amino]-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H31F3N2O4/c1-15-19(21(32)34-5)24(25(26,27)28,22(33)30(15)18-9-7-6-8-10-18)29-20(31)16-11-13-17(14-12-16)23(2,3)4/h11-14,18H,6-10H2,1-5H3,(H,29,31) |
InChI Key |
MHQUWJUJUHREKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1C2CCCCC2)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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